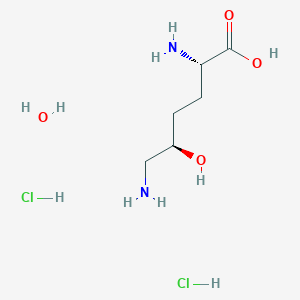
4-(4-Aminophenyl)-1-piperazineethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Aminophenyl)-1-piperazineethanol is a chemical compound with the molecular formula C12H19N3O·2HCl. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Aminophenyl)-1-piperazineethanol typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction leads to the formation of protected piperazines, which are then deprotected using thiophenol (PhSH) to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Aminophenyl)-1-piperazineethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.
Scientific Research Applications
4-(4-Aminophenyl)-1-piperazineethanol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is employed in biochemical assays and as a ligand in receptor binding studies.
Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of drugs with anxiolytic, antidepressant, and antipsychotic properties.
Mechanism of Action
The mechanism of action of 4-(4-Aminophenyl)-1-piperazineethanol involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors, including serotonin and dopamine receptors, modulating their activity. This interaction can lead to changes in neurotransmitter levels and signaling pathways, resulting in its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Piperazine: A basic heterocyclic compound with similar structural features.
1-(4-Aminophenyl)piperazine: A derivative with an amino group attached to the phenyl ring.
2-(4-Methylpiperazin-1-yl)ethanol: A compound with a methyl group on the piperazine ring.
Uniqueness
4-(4-Aminophenyl)-1-piperazineethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with multiple receptors and its versatility in synthetic applications make it a valuable compound in various research and industrial contexts .
Properties
Molecular Formula |
C12H21Cl2N3O |
|---|---|
Molecular Weight |
294.22 g/mol |
IUPAC Name |
2-[4-(4-aminophenyl)piperazin-1-yl]ethanol;dihydrochloride |
InChI |
InChI=1S/C12H19N3O.2ClH/c13-11-1-3-12(4-2-11)15-7-5-14(6-8-15)9-10-16;;/h1-4,16H,5-10,13H2;2*1H |
InChI Key |
HDCSGADNCQRGQT-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCO)C2=CC=C(C=C2)N.Cl.Cl |
Canonical SMILES |
C1CN(CCN1CCO)C2=CC=C(C=C2)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloro-2-[(1,1-dioxido-1-benzothiophen-3-yl)oxy]aniline](/img/structure/B1645084.png)
![N,N-Dimethyl-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-4-YL]aniline](/img/structure/B1645111.png)







![(2E)-2-[(2E)-2-[3-[(E)-2-(3,3-Dimethyl-1-propylindol-1-ium-2-yl)ethenyl]-2-phenoxycyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethyl-1-propylindole;perchlorate](/img/structure/B1645147.png)




